Cas no 89127-62-8 (Phenol, 2-[2-amino-6-(2-chlorophenyl)-4-pyrimidinyl]-4-chloro-6-methyl-)
89127-62-8 structure
Product Name:Phenol, 2-[2-amino-6-(2-chlorophenyl)-4-pyrimidinyl]-4-chloro-6-methyl-
CAS No:89127-62-8
MF:C17H13Cl2N3O
MW:346.210621595383
CID:611487
PubChem ID:136220723
Update Time:2025-04-19
Phenol, 2-[2-amino-6-(2-chlorophenyl)-4-pyrimidinyl]-4-chloro-6-methyl- Chemical and Physical Properties
Names and Identifiers
-
- Phenol, 2-[2-amino-6-(2-chlorophenyl)-4-pyrimidinyl]-4-chloro-6-methyl-
- 6-[2-amino-6-(2-chlorophenyl)-1H-pyrimidin-4-ylidene]-4-chloro-2-methylcyclohexa-2,4-dien-1-one
- 6-[2-Amino-6-(2-chlorophenyl)pyrimidin-4(1H)-ylidene]-4-chloro-2-methylcyclohexa-2,4-dien-1-one
- 89127-62-8
- DTXSID20751946
-
- Inchi: 1S/C17H13Cl2N3O/c1-9-6-10(18)7-12(16(9)23)15-8-14(21-17(20)22-15)11-4-2-3-5-13(11)19/h2-8,23H,1H3,(H2,20,21,22)
- InChI Key: BRHFYRMBWADNDB-UHFFFAOYSA-N
- SMILES: ClC1C=C(C)C(=C(C=1)C1C=C(C2C=CC=CC=2Cl)N=C(N)N=1)O
Computed Properties
- Exact Mass: 345.0435674g/mol
- Monoisotopic Mass: 345.0435674g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 2
- Complexity: 400
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 72Ų
Phenol, 2-[2-amino-6-(2-chlorophenyl)-4-pyrimidinyl]-4-chloro-6-methyl- Related Literature
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
-
Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
89127-62-8 (Phenol, 2-[2-amino-6-(2-chlorophenyl)-4-pyrimidinyl]-4-chloro-6-methyl-) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
CN Supplier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Zhejiang Brunova Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Beyond Pharmaceutical Co., Ltd
Gold Member
CN Supplier
Reagent